N'-(3,5-dibromo-4-hydroxybenzylidene)-3-nitrobenzohydrazide
Overview
Description
N'-(3,5-dibromo-4-hydroxybenzylidene)-3-nitrobenzohydrazide, also known as DBHN, is a synthetic compound that has been extensively studied for its potential applications in various scientific fields. DBHN has been found to possess a wide range of biological activities, making it a promising candidate for drug development and other biomedical applications.
Scientific Research Applications
Insulin-Like Activity
Complexes with a structure similar to N'-(3,5-dibromo-4-hydroxybenzylidene)-3-nitrobenzohydrazide, specifically oxidovanadium(V) complexes with aroylhydrazone ligands, have demonstrated insulin-like activity. Studies have shown that these complexes can significantly decrease blood glucose levels in diabetic mice without altering the levels in normal mice. They also show potential in mitigating diabetes-induced kidney and liver damage (Zhou et al., 2019).
Anti-Inflammatory and Antihistaminic Activities
Derivatives of aza-bicyclic isoxazoline acylhydrazones, structurally related to N'-(3,5-dibromo-4-hydroxybenzylidene)-3-nitrobenzohydrazide, have shown promising anti-inflammatory effects. Studies indicate their ability to reduce leukocyte migration and lower TNF-α and IL-1β levels. They also inhibit vasoactive amines, suggesting potential antihistaminic activity through inhibition of the histamine H1 receptor (Mota et al., 2019).
Antioxidant Properties
Compounds with structures including hydroxy and nitro substituents, akin to N'-(3,5-dibromo-4-hydroxybenzylidene)-3-nitrobenzohydrazide, have been studied for their antioxidant properties. They show potential in quenching free radicals and inhibiting nitric oxide production, suggesting a role in managing oxidative stress-related conditions (Smirnov et al., 2011).
Neuroprotective Effects
N(6) -(4-hydroxybenzyl) adenine riboside, a compound related to N'-(3,5-dibromo-4-hydroxybenzylidene)-3-nitrobenzohydrazide, has been identified as a potential drug for neural degenerative diseases. Its metabolites, mainly formed via hydrolysis or hydroxylation, have been studied extensively to understand its metabolism and therapeutic potential (Lei et al., 2011).
properties
IUPAC Name |
N-[(E)-(3,5-dibromo-4-hydroxyphenyl)methylideneamino]-3-nitrobenzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9Br2N3O4/c15-11-4-8(5-12(16)13(11)20)7-17-18-14(21)9-2-1-3-10(6-9)19(22)23/h1-7,20H,(H,18,21)/b17-7+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PBMDYZYCOOJYII-REZTVBANSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)NN=CC2=CC(=C(C(=C2)Br)O)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)N/N=C/C2=CC(=C(C(=C2)Br)O)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9Br2N3O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.05 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N'-(3,5-dibromo-4-hydroxybenzylidene)-3-nitrobenzohydrazide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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